![molecular formula C22H18Cl2N2O2S B2739880 3,5-bis(4-chlorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole CAS No. 394232-44-1](/img/structure/B2739880.png)
3,5-bis(4-chlorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole
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Overview
Description
3,5-bis(4-chlorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole is a compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as TCB-2 and is a derivative of the hallucinogenic drug, mescaline. TCB-2 is a potent agonist of the serotonin 5-HT2A receptor and has been studied for its potential use in neuroscience research.
Scientific Research Applications
Antimicrobial Agent Development
Pyrazole derivatives have been studied for their potential as antimicrobial agents. The structural motif of pyrazole is known to inhibit the growth of various bacteria, including drug-resistant strains such as MRSA . The presence of chlorophenyl groups may enhance this activity, suggesting that this compound could be a candidate for developing new antimicrobials.
Mechanism of Action
Target of Action
Similar compounds have been demonstrated to possess remarkable anti-breast cancer activity .
Mode of Action
It’s known that similar compounds can cause concentration- and time-dependent cardiotoxicity . They can induce cell death through ROS-mediated mitochondrial dysfunction .
Biochemical Pathways
Similar compounds have been shown to modulate nf-κb and fhc pathways .
Result of Action
The compound “3,5-bis(4-chlorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole” has been shown to interact with single-stranded DNA/RNA, increasing their absorption rate at 210 and 260 nm wavelengths . This suggests that the compound may bind with chromophores present in single-stranded DNA/RNA .
Action Environment
It’s known that the emission spectrum of single-stranded dna/rna increases in a concentration-dependent trend of similar compounds .
properties
IUPAC Name |
3,5-bis(4-chlorophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O2S/c1-15-2-12-20(13-3-15)29(27,28)26-22(17-6-10-19(24)11-7-17)14-21(25-26)16-4-8-18(23)9-5-16/h2-13,22H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFZBHDQIRKBJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-bis(4-chlorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole |
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